molecular formula C36H52N4O10 B11713719 Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate

Cat. No.: B11713719
M. Wt: 700.8 g/mol
InChI Key: GJGWZYRBNAEIEV-UHFFFAOYSA-N
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Description

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate is a complex organic compound with a molecular formula of C36H52N4O10 and a molecular weight of 700.837 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as benzyl, carbamate, and diazacyclooctadecan moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The key steps include:

    Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Diazacyclooctadecan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reactions: The protected amino groups are coupled with butanoyl and propylcarbamate groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting groups under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The diazacyclooctadecan ring may also facilitate binding to metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C36H52N4O10

Molecular Weight

700.8 g/mol

IUPAC Name

benzyl N-[1-oxo-1-[16-[2-(phenylmethoxycarbonylamino)butanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]butan-2-yl]carbamate

InChI

InChI=1S/C36H52N4O10/c1-3-31(37-35(43)49-27-29-11-7-5-8-12-29)33(41)39-15-19-45-23-25-47-21-17-40(18-22-48-26-24-46-20-16-39)34(42)32(4-2)38-36(44)50-28-30-13-9-6-10-14-30/h5-14,31-32H,3-4,15-28H2,1-2H3,(H,37,43)(H,38,44)

InChI Key

GJGWZYRBNAEIEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C(CC)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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